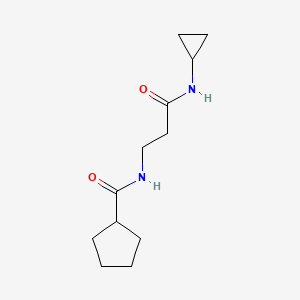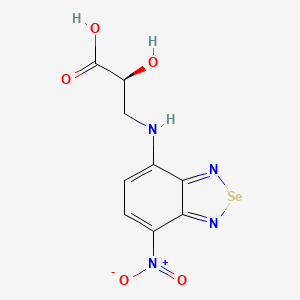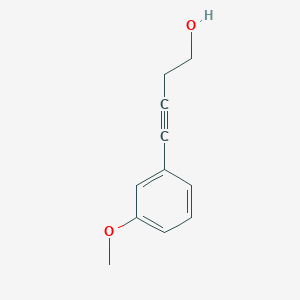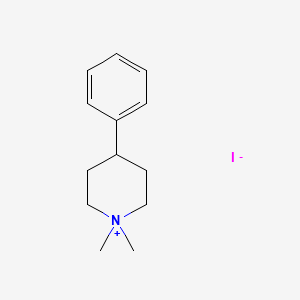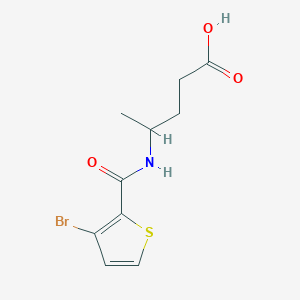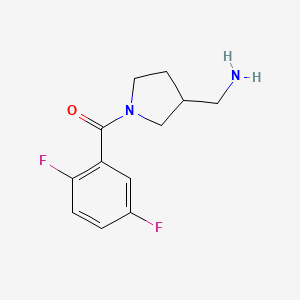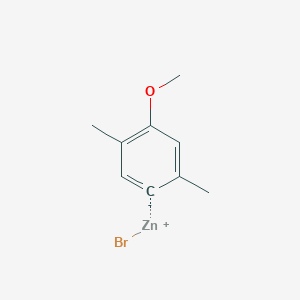
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one” is a complex organic molecule that features a unique combination of structural elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the octahydro-1H-4,7-methanoisoindol-1-one core and the subsequent attachment of the 1,10-Phenanthrolin-4-yl ethynyl group. Common synthetic routes may involve:
Formation of the Core Structure: This step might involve cyclization reactions under specific conditions.
Attachment of the Ethynyl Group: This could be achieved through coupling reactions, such as Sonogashira coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways.
Medicine: Investigated for its pharmacological properties.
Industry: Possible applications in materials science and catalysis.
作用機序
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one: shares similarities with other phenanthroline derivatives and isoindoline compounds.
Uniqueness
- The unique combination of the phenanthroline moiety and the octahydro-1H-4,7-methanoisoindol-1-one core distinguishes it from other compounds, potentially offering unique chemical and biological properties.
特性
分子式 |
C23H19N3O |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(1R,2S,6R,7S,10S)-10-[2-(1,10-phenanthrolin-4-yl)ethynyl]-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C23H19N3O/c27-23-20-18-8-7-17(19(20)12-26-23)16(18)6-3-13-9-11-25-22-15(13)5-4-14-2-1-10-24-21(14)22/h1-2,4-5,9-11,16-20H,7-8,12H2,(H,26,27)/t16-,17-,18+,19+,20-/m0/s1 |
InChIキー |
MVLHLEBHWBPOLC-OMZCGLGVSA-N |
異性体SMILES |
C1C[C@@H]2[C@H]([C@H]1[C@@H]3[C@H]2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
正規SMILES |
C1CC2C(C1C3C2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



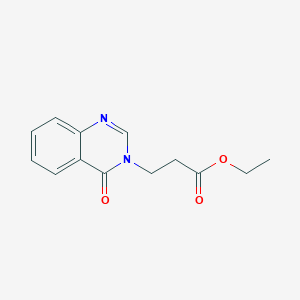

![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
